2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid
Overview
Description
2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the indan ring: This could be achieved through a Friedel-Crafts acylation reaction.
Introduction of the benzoylamino group: This step might involve the reaction of an appropriate amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions could convert the carboxylic acid group to an alcohol.
Substitution: Various substitution reactions could occur, particularly at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could facilitate substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as anti-inflammatory or anticancer agents.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid derivatives: These might include compounds with different substituents on the benzoylamino group.
Other carboxylic acids: Compounds like benzoic acid or indan-2-carboxylic acid could be considered similar.
Uniqueness
The uniqueness of this compound would lie in its specific structure, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[[3-methyl-2-(2-methylpropyl)benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-14(2)11-19-15(3)7-6-10-18(19)20(24)23-22(21(25)26)12-16-8-4-5-9-17(16)13-22/h4-10,14H,11-13H2,1-3H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZXXPJPJIHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2(CC3=CC=CC=C3C2)C(=O)O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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